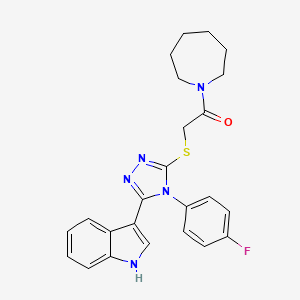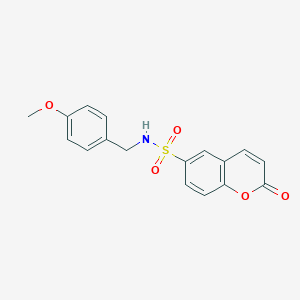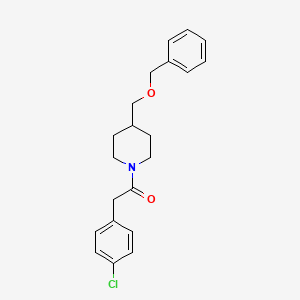
(E)-N'-(2-hydroxy-3-methoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions and is characterized by specific protocols to ensure the formation of the desired chemical bonds and molecular configuration. For example, the synthesis of related carbohydrazide derivatives includes acid-catalyzed reactions and reflux in ethanol, achieving yields up to 88% (Alotaibi et al., 2018; Musad et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, often through X-ray crystallography and spectroscopic methods, confirms the (E)-configuration and detailed geometry of similar compounds. For instance, studies have shown the presence of hydrogen bond interactions and detailed molecular geometries, providing insights into the stability and reactivity of these molecules (Kumara et al., 2017; Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds often involve nucleophilic and electrophilic sites facilitating various chemical interactions. The stability in solution and low reactivity towards certain reactions are highlighted through computational and spectroscopic analyses (Karrouchi et al., 2021).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. The synthesis and structural elucidation of similar molecules reveal that these compounds can exhibit varied physical properties, dependent on their molecular structure and substitution patterns (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other molecules are essential for the application of these compounds. Studies on related compounds demonstrate their potential in forming stable structures with specific reactivity patterns, which can be influenced by substituents and the molecular environment (Paul et al., 2020; Zheng et al., 2009).
科学的研究の応用
Structural and Molecular Studies
(E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, has been extensively studied for its structural and molecular properties. This compound was synthesized and characterized by various spectroscopic methods. Theoretical structures in gas phase and aqueous solution were optimized, providing insights into its dipole moment, solvation energy, and atomic charges. This knowledge contributes to understanding the interaction of similar compounds with proteins or other molecular structures, suggesting potential applications in drug design and molecular engineering (Karrouchi et al., 2021).
Fluorescence Probe Development
A pyrazole derivative closely related to the compound was synthesized and applied as an off-on-off sensor for detecting Al3+ and Fe3+. This indicates the potential of (E)-N'-(2-hydroxy-3-methoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide in the development of fluorescence-based probes, which could be utilized in various fields including environmental monitoring and biochemistry (Wei et al., 2022).
Anticancer Potential
Compounds containing the pyrazole moiety have shown potential antitumor activity. One study synthesized new indole derivatives containing pyrazoles and tested them in-vitro for tumor cell-growth inhibition, indicating the promise of these compounds, including this compound, in cancer therapy (Farghaly, 2010).
Corrosion Protection
Pyrazole derivatives have been investigated for their corrosion protection behavior. One study focused on the protection of mild steel in acidic environments, indicating the potential use of this compound in industrial applications, such as in coatings and protective layers for metals (Paul et al., 2020).
Safety and Hazards
特性
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-13-5-2-4-10(15(13)21)9-17-20-16(22)12-8-11(18-19-12)14-6-3-7-24-14/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSWETLJJJQWHG-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2481029.png)
![(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B2481031.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2481032.png)



![Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2481042.png)
![2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2481043.png)
![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)
![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2481047.png)

